molecular formula C16H13NO3 B2687422 2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 83725-61-5

2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2687422
CAS No.: 83725-61-5
M. Wt: 267.284
InChI Key: UDKGGFFOMBBCQM-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a phthalimide derivative characterized by a phenoxyethyl substituent at the nitrogen atom of the isoindole-1,3-dione core. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol. The phenoxyethyl group introduces an ether linkage, enhancing lipophilicity and influencing intermolecular interactions.

Properties

IUPAC Name

2-(2-phenoxyethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKGGFFOMBBCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The isoindole-1,3-dione scaffold is highly modular, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituent Group Key Structural Feature Reference
2-(2-Phenoxyethyl)-isoindole-1,3-dione Phenoxyethyl (-O-C₆H₅-CH₂-CH₂-) Ether linkage, aromatic ring
Thalidomide 2,6-Dioxopiperidin-3-yl Dioxopiperidine ring (neuroactive moiety)
Compound 16 () 4-(2-Methylimidazol-2-yl)phenyl Heterocyclic imidazole group
Compound 17b () 4-(Methanesulfonylphenyl)-hydrazono Sulfonyl group (electron-withdrawing)
Compound 18 () Benzimidazol-2-yl butyl Bulky heteroaromatic substituent
Compound 37 () 4-Fluoro-2,6-dioxopiperidin-3-yl Fluorine atom (enhanced bioavailability)

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonyl in Compound 17b) increase polarity and may improve water solubility .
  • Heterocyclic Substituents (e.g., imidazole in Compound 16) enhance binding to biological targets like enzymes or receptors .
  • Fluorine Substitution (Compound 37) improves metabolic stability and membrane permeability .

Physicochemical Properties

Data from analogs reveal trends in melting points, solubility, and spectral characteristics:

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Solubility Profile Reference
Compound 16 215–217 1781, 1704 Low in water, soluble in ethanol
Compound 17a 185–187 1783, 1711 Moderate in DMSO
Thalidomide 269–271 1770, 1700 Low aqueous solubility
Compound 37 Not reported 1784, 1711 Enhanced due to fluorine

Key Trends :

  • Melting Points : Higher in rigid analogs (e.g., thalidomide) due to crystalline packing.
  • C=O Stretching : Consistent ~1700–1780 cm⁻¹, confirming isoindole-1,3-dione core .
  • Solubility : Electron-withdrawing groups (e.g., sulfonyl, fluorine) improve aqueous solubility .

Biological Activity

2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 83725-61-5) is a compound belonging to the isoindole family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C16H13NO3
  • Molar Mass : 267.28 g/mol
  • Chemical Structure : The compound features a phenoxyethyl group attached to a dihydroisoindole structure, which may influence its biological properties.

Research indicates that isoindole derivatives can act on various biological pathways. Specifically, studies suggest that compounds similar to this compound may inhibit tyrosine kinase enzymes and exhibit antiproliferative effects against cancer cell lines. The presence of the isoindole structure is crucial for these activities as it allows for interactions with cellular targets involved in proliferation and survival.

Anticancer Activity

A significant focus has been placed on the anticancer properties of isoindole derivatives. For instance, in vivo studies have shown that certain isoindole compounds can inhibit tumor growth in xenograft models using human adenocarcinoma cells (A549-Luc). In these studies, the administration of isoindole derivatives resulted in reduced tumor sizes and improved survival rates in treated mice compared to control groups .

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, indicating significant antiproliferative effects. Comparatively, other isoindole derivatives have shown similar or enhanced cytotoxicity against cell lines such as SK-BR-3 and MDA-MB-231 .

Case Studies and Research Findings

StudyCompound TestedMethodologyKey Findings
Study 1Isoindole DerivativesIn vivo xenograft modelSignificant tumor size reduction in treated groups compared to controls .
Study 2Isoindole DerivativesMTT assay on A549 cellsIC50 values indicated strong cytotoxicity; compounds exhibited dose-dependent effects .
Study 3Related IsoindolesToxicological assessmentNo severe toxicity observed in acute studies; further studies needed for chronic exposure .

Toxicological Studies

Toxicological evaluations are critical for understanding the safety profile of new compounds. In studies involving isoindole derivatives, both acute and subacute toxicity assessments were conducted on CD1 mice. These studies followed OECD guidelines and revealed that administration of these compounds did not result in significant adverse effects at tested doses .

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